molecular formula C27H23N3O3S B2586333 2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide CAS No. 866342-18-9

2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide

Cat. No. B2586333
CAS RN: 866342-18-9
M. Wt: 469.56
InChI Key: WUQBMBFCIPYIDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide” is a chemical compound . The molecular formula is not directly available from the search results, but similar compounds have been found with molecular formulas like C27H22FN3O3S .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not directly available from the search results .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not directly available from the search results .

Scientific Research Applications

Chemical Synthesis and Methodology

The compound 2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide belongs to a class of compounds with diverse synthetic applications and biological activities. One notable approach to synthesizing chromeno[2,3-d]pyrimidine derivatives involves a catalyst-free, one-pot three-component synthesis under ambient conditions. This method highlights the efficiency and eco-friendliness of producing such compounds, offering excellent yields and highlighting the potential for broad application in pharmaceutical research (Brahmachari & Nayek, 2017).

Antimicrobial and Antitubercular Activities

Research into chromeno[2,3-d]pyrimidine derivatives has revealed significant antimicrobial and antitubercular properties. Synthesis efforts aimed at producing novel derivatives have shown pronounced activity against various microbial strains, including Mycobacterium tuberculosis. This suggests potential utility in developing new treatments for infectious diseases (Kamdar et al., 2011).

Anti-inflammatory and Analgesic Properties

The exploration of chromeno[2,3-d]pyrimidine derivatives has also extended to evaluating their anti-inflammatory and analgesic effects. Various studies have synthesized novel compounds within this class, demonstrating significant activity in these therapeutic areas. Such findings underscore the potential for these compounds to contribute to the development of new anti-inflammatory and pain management medications (Rajanarendar et al., 2012).

Anticancer Potential

Further investigations into the biological activities of chromeno[2,3-d]pyrimidine derivatives have identified their potential in anticancer therapy. Specific derivatives have been evaluated for their efficacy against various cancer cell lines, offering promising avenues for the development of novel anticancer agents. This research highlights the broad therapeutic potential of these compounds, including their role in addressing some of the most challenging health issues (Abdelwahab & Hassan Fekry, 2022).

Mechanism of Action

The specific mechanism of action of this compound is not directly available from the search results .

Safety and Hazards

The specific safety and hazards associated with this compound are not directly available from the search results .

properties

IUPAC Name

2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-2-32-22-15-9-12-19-16-21-26(33-24(19)22)29-25(18-10-5-3-6-11-18)30-27(21)34-17-23(31)28-20-13-7-4-8-14-20/h3-15H,2,16-17H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQBMBFCIPYIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({9-Ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.